molecular formula C13H19NO B5810960 2-methyl-N-(2-methylbutan-2-yl)benzamide

2-methyl-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B5810960
M. Wt: 205.30 g/mol
InChI Key: QRJDAHUXEKGJIQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzoyl ring and a branched 2-methylbutan-2-yl group as the amide nitrogen substituent. Benzamides are widely studied for their structural versatility and applications in medicinal chemistry, catalysis, and materials science . The branched alkyl group in this compound likely enhances lipophilicity and steric bulk, which can influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-methyl-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-13(3,4)14-12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDAHUXEKGJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-methylbutan-2-amine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with the amine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: N-alkylated benzamides.

Scientific Research Applications

2-methyl-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamides

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Findings References
2-Methyl-N-(2-methylbutan-2-yl)benzamide C₁₃H₁₉NO 2-methylbenzoyl, 2-methylbutan-2-yl Amide, branched alkyl Hypothesized use in catalysis N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 3-methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, branched alkyl Metal-catalyzed C–H bond functionalization
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide C₁₅H₁₅N₃OS 2-methylbenzoyl, thiourea-linked pyridine Amide, thiourea, pyridine Antibacterial activity (moderate yield)
2-Methyl-N-(quinolin-8-yl)benzamide C₁₈H₁₆N₂O 2-methylbenzoyl, quinoline Amide, aromatic heterocycle Catalytic C–C coupling (64% yield)
2-Methyl-N-(1H-tetrazol-5-yl)benzamide C₉H₉N₅O 2-methylbenzoyl, tetrazole Amide, tetrazole High polarity (logP = 0.43)

Physicochemical and Reactivity Differences

  • Lipophilicity : The branched 2-methylbutan-2-yl group in the target compound increases lipophilicity compared to hydrophilic derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (logP reduced by hydroxyl group) .
  • Steric Effects: The bulky 2-methylbutan-2-yl group may hinder interactions in catalytic or binding sites, contrasting with less hindered analogs like 2-methyl-N-(quinolin-8-yl)benzamide, which participates in nickel-catalyzed cross-coupling .
  • Electronic Effects : Electron-withdrawing groups (e.g., tetrazole in ) increase polarity and hydrogen-bonding capacity, whereas alkyl groups prioritize hydrophobic interactions.

Critical Analysis of Substituent Impact

  • Alkyl vs. Aromatic Substituents: Branched alkyl groups (e.g., 2-methylbutan-2-yl) enhance solubility in nonpolar media but reduce compatibility with polar reaction environments. Aromatic substituents (e.g., quinoline) improve π-π stacking but increase molecular rigidity .
  • Heteroatom Incorporation: Thiourea and tetrazole groups introduce hydrogen-bond donors/acceptors, critical for biological targeting, whereas alkyl groups prioritize passive diffusion .

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